molecular formula C18H23N3O4S B11075656 methyl [(5-cyano-3,3-dimethyl-8-morpholin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)thio]acetate

methyl [(5-cyano-3,3-dimethyl-8-morpholin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)thio]acetate

Cat. No.: B11075656
M. Wt: 377.5 g/mol
InChI Key: DAQIFZHLPLLNMK-UHFFFAOYSA-N
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Description

METHYL 2-[(5-CYANO-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-6-YL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a pyrano[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(5-CYANO-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-6-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,4-c]pyridine core, followed by the introduction of the cyano, dimethyl, and morpholino groups. The final step involves the addition of the sulfanyl acetate group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(5-CYANO-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-6-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The morpholino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the pyrano[3,4-c]pyridine core.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

METHYL 2-[(5-CYANO-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-6-YL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of METHYL 2-[(5-CYANO-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-6-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[3,4-c]pyridine derivatives with different substituents. Examples include:

  • METHYL 2-[(5-CYANO-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-6-YL)SULFANYL]PROPIONATE
  • METHYL 2-[(5-CYANO-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-6-YL)SULFANYL]BUTYRATE

Uniqueness

The uniqueness of METHYL 2-[(5-CYANO-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-6-YL)SULFANYL]ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

methyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C18H23N3O4S/c1-18(2)8-12-13(9-19)17(26-11-15(22)23-3)20-16(14(12)10-25-18)21-4-6-24-7-5-21/h4-8,10-11H2,1-3H3

InChI Key

DAQIFZHLPLLNMK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)SCC(=O)OC)N3CCOCC3)C

Origin of Product

United States

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